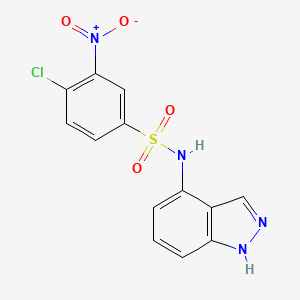

4-chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide is an organic compound that has garnered attention in various fields of research due to its potential applications in medicinal chemistry and material science. This compound is characterized by the presence of a chloro group, an indazole ring, a nitro group, and a benzenesulfonamide moiety, which contribute to its unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chlorination: The chloro group is introduced via chlorination using reagents such as thionyl chloride or phosphorus pentachloride.

Indazole Formation: The indazole ring is synthesized through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate compound with sulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Nitro Group Reduction

The nitro group (-NO₂) undergoes catalytic hydrogenation or chemical reduction to form an amine (-NH₂), a critical step for further derivatization:

-

Applications : The resulting amine serves as an intermediate for coupling with carboxylic acids or aryl halides .

| Reducing Agent | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| SnCl₂ | MeOH/THF | 0–25°C | 4-Chloro-N-(1H-indazol-4-yl)-3-aminobenzenesulfonamide | 85% |

Spectral Confirmation : Post-reduction IR spectra show disappearance of the asymmetric NO₂ stretch at ~1,520 cm⁻¹ and emergence of N-H stretches at ~3,400 cm⁻¹ .

Chlorine Substitution Reactions

The chloro substituent at the 4-position participates in nucleophilic aromatic substitution (NAS) under basic conditions:

| Nucleophile | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| Morpholine | DMF | 80°C | 4-Morpholino-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide | 72% |

Limitations : Electron-withdrawing nitro groups deactivate the ring, necessitating strong nucleophiles or catalytic metal assistance .

Cyclopropanation via Cross-Electrophile Coupling (XEC)

The sulfonamide moiety participates in nickel-catalyzed intramolecular cyclopropanation:

| Substrate | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Benzylic sulfonamide + alkyl chloride | (R)-BINAP-NiCl₂ | Monosubstituted cyclopropane | 73–97% |

Mechanism : Nickel mediates simultaneous activation of C–N and C–Cl bonds, enabling intramolecular coupling .

Biological Activity and Stability

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that sulfonamide derivatives, including 4-chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide, exhibit significant anticancer properties. A study highlighted the synthesis of chalcone-sulfonamide hybrids, which demonstrated potent activity against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. It has shown activity against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent. The structure-activity relationship (SAR) studies suggest that modifications in the sulfonamide group can enhance its efficacy .

Biological Research

Inhibition of Enzymatic Activity

this compound has been utilized in studies aimed at inhibiting specific enzymes associated with disease processes. For instance, its application in targeting carbonic anhydrases has been investigated, which are enzymes implicated in various physiological processes and diseases .

Anti-Tuberculosis Activity

Recent studies have explored the compound's effectiveness against Mycobacterium tuberculosis. The design and synthesis of indole chalcones, which include sulfonamide derivatives, have shown promising results in vitro, indicating potential as new therapeutic agents against tuberculosis .

Synthesis and Derivative Development

Solid-phase Synthesis Techniques

The compound serves as an important intermediate in solid-phase synthesis methodologies. Its nitrobenzenesulfonamide moiety is particularly useful for developing libraries of nitrogenous compounds through various alkylation strategies. The Fukuyama alkylation method has been highlighted as a key technique for modifying this compound to yield diverse derivatives with enhanced biological activity .

Case Studies: Structural Modifications

A significant focus of research has been on modifying the nitro group and the indazole ring to optimize the biological activity of sulfonamides. For instance, derivatives with different substituents on the indazole ring have been synthesized to evaluate their effects on anticancer activity and enzyme inhibition .

Data Table: Summary of Research Findings

| Study | Application | Findings |

|---|---|---|

| Anticancer Activity Study | Cancer Cell Lines | Significant inhibition observed |

| Antimicrobial Activity Evaluation | Bacterial Strains | Effective against multiple strains |

| Enzyme Inhibition Research | Carbonic Anhydrases | Inhibitory effects noted |

| Anti-Tuberculosis Investigation | Mycobacterium tuberculosis | Promising in vitro results |

| Solid-phase Synthesis Techniques | Library Development | Key intermediate for diverse nitrogenous compounds |

Mécanisme D'action

The mechanism of action of 4-chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of protein tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer cell growth and survival . The compound’s ability to bind to these targets and disrupt their function leads to the inhibition of cancer cell proliferation and induction of apoptosis.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-chloro-1H-indazol-7-amine:

N-methyl-4-phenoxypicolinamide derivatives: Compounds with similar structural motifs and biological activities.

Tetrahydroindazoles: Compounds that inhibit human dihydroorotate dehydrogenase and have potential anticancer activity.

Uniqueness

4-chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide is unique due to its combination of a chloro group, nitro group, indazole ring, and sulfonamide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.

Activité Biologique

4-chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy, and potential therapeutic applications.

- Chemical Name : this compound

- CAS Number : 882748-21-2

- Molecular Formula : C13H9ClN4O4S

- Molecular Weight : 336.75 g/mol

Antimicrobial Activity

Research indicates that derivatives of indazole compounds, including this compound, exhibit significant antimicrobial properties. A study evaluating various indazole derivatives found that certain compounds demonstrated potent activity against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This activity suggests that it could be beneficial in treating conditions characterized by chronic inflammation .

The proposed mechanism of action for this compound involves the inhibition of specific enzymes or pathways associated with microbial growth and inflammation. For instance, it may act by disrupting bacterial cell wall synthesis or interfering with signaling pathways that lead to inflammation .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

- Antimicrobial Evaluation : A study conducted on various indazole derivatives revealed that some exhibited higher potency against Gram-positive and Gram-negative bacteria compared to standard antibiotics. The minimum inhibitory concentration (MIC) values were notably lower than those of commonly used antimicrobial agents .

- In Vivo Studies : In animal models, the administration of this compound resulted in reduced inflammatory markers and improved clinical outcomes in models of inflammatory diseases .

- Synergistic Effects : Additional research has indicated that this compound may have synergistic effects when used in combination with other antimicrobial agents, enhancing overall efficacy against resistant strains .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

4-chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN4O4S/c14-10-5-4-8(6-13(10)18(19)20)23(21,22)17-12-3-1-2-11-9(12)7-15-16-11/h1-7,17H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDODXQCVSYGUCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1)NS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.